molecular formula C21H23N3S B12487314 1-benzyl-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole

1-benzyl-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole

Cat. No.: B12487314
M. Wt: 349.5 g/mol
InChI Key: POKKEYSIMHQKNT-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-methylpiperazine-1-carbothioyl)indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-methylpiperazine-1-carbothioyl)indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methylpiperazine Moiety: The methylpiperazine group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with 1-methylpiperazine in the presence of a suitable base.

    Formation of the Carbothioyl Group: The carbothioyl group can be introduced by reacting the intermediate compound with a thiocarbonyl reagent, such as thiophosgene, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(4-methylpiperazine-1-carbothioyl)indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole core or the attached moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases due to its unique structure and biological activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-methylpiperazine-1-carbothioyl)indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-methylpiperazine: A stimulant drug with similar structural features but different biological activities.

    1-Benzyl-3-methylpiperidine: Another compound with a benzyl group and a piperidine ring, used in different applications.

    1-Benzyl-3-methylpiperidin-4-one: A related compound with a ketone group, used in organic synthesis and medicinal chemistry.

Uniqueness

1-Benzyl-3-(4-methylpiperazine-1-carbothioyl)indole is unique due to its combination of the indole core, benzyl group, methylpiperazine moiety, and carbothioyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N3S

Molecular Weight

349.5 g/mol

IUPAC Name

(1-benzylindol-3-yl)-(4-methylpiperazin-1-yl)methanethione

InChI

InChI=1S/C21H23N3S/c1-22-11-13-23(14-12-22)21(25)19-16-24(15-17-7-3-2-4-8-17)20-10-6-5-9-18(19)20/h2-10,16H,11-15H2,1H3

InChI Key

POKKEYSIMHQKNT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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